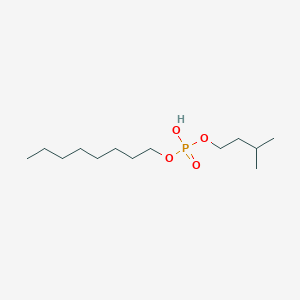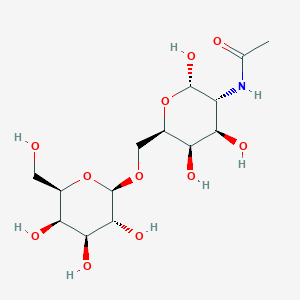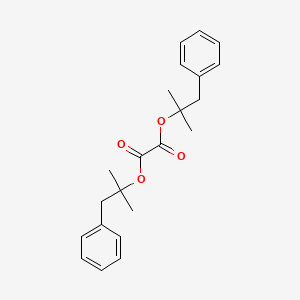
Methyl non-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl non-6-enoate, also known as methyl (E)-non-6-enoate, is an organic compound with the molecular formula C10H18O2. It is an ester derived from nonenoic acid and methanol. This compound is characterized by its unsaturated ester functional group, which contains a double bond between the sixth and seventh carbon atoms in the nonenoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl non-6-enoate can be synthesized through the esterification of nonenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl non-6-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols, and the double bond can be hydrogenated to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols, saturated esters.
Substitution: Amides, ethers.
Wissenschaftliche Forschungsanwendungen
Methyl non-6-enoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of methyl non-6-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonenoic acid and methanol, which can further participate in various biochemical pathways. The double bond in the compound can also interact with enzymes and other biological molecules, leading to different biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl octanoate: An ester with a similar structure but lacking the double bond.
Methyl decanoate: An ester with a longer carbon chain but no double bond.
Methyl 6-octenoate: An ester with a similar double bond position but a shorter carbon chain.
Uniqueness
Methyl non-6-enoate is unique due to the presence of the double bond in the sixth position, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. This structural feature makes it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
methyl non-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
IAXJWKAHMIYBRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



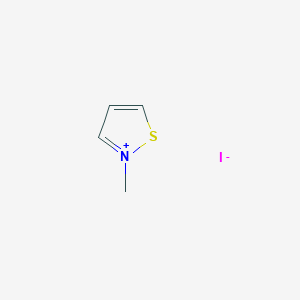

![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
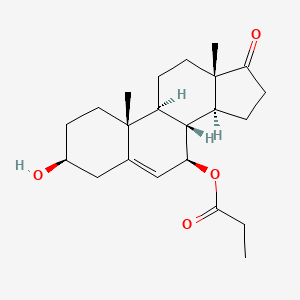
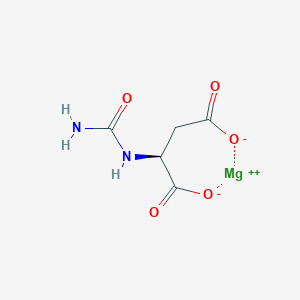
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
